molecular formula C20H29NO7 B1672250 Isoline CAS No. 30000-36-3

Isoline

Cat. No.: B1672250
CAS No.: 30000-36-3
M. Wt: 395.4 g/mol
InChI Key: IYLGZMTXKJYONK-ACLXAEORSA-N
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Description

Isoline: is a naturally occurring alkaloid found in various plant species. It belongs to the class of isoquinoline alkaloids, which are known for their diverse pharmacological properties. This compound has been studied for its potential therapeutic applications, particularly in the fields of medicine and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Extraction from Natural Sources: Isoline can be extracted from plants that naturally produce this compound. The extraction process typically involves solvent extraction followed by purification steps such as chromatography.

    Chemical Synthesis: this compound can also be synthesized through chemical reactions. One common method involves the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the isoquinoline structure.

Industrial Production Methods: Industrial production of this compound often involves large-scale extraction from plant sources, followed by purification processes to obtain the compound in its pure form. Chemical synthesis methods are also employed, especially when the natural sources are limited or the demand for the compound is high.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Isoline can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can lead to the formation of reduced isoquinoline derivatives. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: this compound can participate in substitution reactions, where functional groups on the isoquinoline ring are replaced by other groups. Halogenation and nitration are examples of such reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products:

    Oxidation: Oxidized isoquinoline derivatives.

    Reduction: Reduced isoquinoline derivatives.

    Substitution: Halogenated or nitrated isoquinoline derivatives.

Scientific Research Applications

Chemistry: Isoline is used as a precursor in the synthesis of various complex organic molecules

Biology: In biological research, this compound is studied for its effects on cellular processes. It has been shown to interact with various enzymes and receptors, making it a useful tool for studying biochemical pathways.

Medicine: this compound has potential therapeutic applications due to its pharmacological properties. It has been investigated for its analgesic, anti-inflammatory, and anticancer activities. Research is ongoing to explore its potential as a drug candidate for various diseases.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its ability to undergo various chemical reactions makes it a versatile compound for industrial applications.

Mechanism of Action

Isoline exerts its effects through interactions with specific molecular targets in the body. It can bind to receptors and enzymes, modulating their activity and influencing various physiological processes. The exact mechanism of action depends on the specific application and the target molecules involved. For example, in its analgesic activity, this compound may interact with opioid receptors, while its anticancer effects may involve inhibition of specific enzymes involved in cell proliferation.

Comparison with Similar Compounds

    Isoquinoline: The parent compound of isoline, isoquinoline shares a similar structure but lacks the specific functional groups present in this compound.

    Papaverine: Another isoquinoline alkaloid, papaverine is used as a vasodilator and has different pharmacological properties compared to this compound.

    Berberine: A well-known isoquinoline alkaloid with antimicrobial and anti-inflammatory properties.

Uniqueness of this compound: this compound is unique due to its specific functional groups and the resulting pharmacological properties. While it shares a common structural framework with other isoquinoline alkaloids, its distinct chemical modifications confer unique biological activities, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

[(1R,4R,6R,7S,17R)-4-ethyl-4-hydroxy-6,7-dimethyl-3,8-dioxo-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-en-7-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO7/c1-5-20(25)10-12(2)19(4,28-13(3)22)17(23)26-11-14-6-8-21-9-7-15(16(14)21)27-18(20)24/h6,12,15-16,25H,5,7-11H2,1-4H3/t12-,15-,16-,19+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYLGZMTXKJYONK-ACLXAEORSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC(C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(C)OC(=O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]1(C[C@H]([C@](C(=O)OCC2=CCN3[C@H]2[C@@H](CC3)OC1=O)(C)OC(=O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80952412
Record name 15-Hydroxy-11,16-dioxo-15,20-dihydrosenecionan-12-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80952412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30000-36-3
Record name Isoline (alkaloid)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30000-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoline (alkaloid)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030000363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 15-Hydroxy-11,16-dioxo-15,20-dihydrosenecionan-12-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80952412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KGE82EDN24
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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